6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE

Description

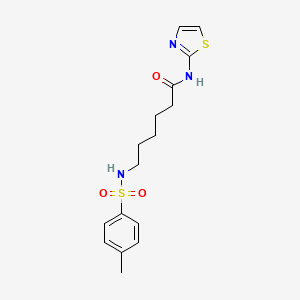

6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide is a synthetic sulfonamide derivative featuring a hexanamide backbone substituted with a 4-methylbenzenesulfonamido group and a 1,3-thiazol-2-yl moiety. The compound’s structure combines a sulfonamide group (known for hydrogen-bonding interactions in biological targets) with a thiazole ring, a heterocycle that enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name |

6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-13-6-8-14(9-7-13)24(21,22)18-10-4-2-3-5-15(20)19-16-17-11-12-23-16/h6-9,11-12,18H,2-5,10H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMXMJDXXJCTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

Formation of the Hexanamide Chain: The final step involves the coupling of the sulfonamide-thiazole intermediate with hexanoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Spectral and Physicochemical Properties

- IR Spectroscopy: The target compound’s amide carbonyl (C=O) and sulfonamide (S=O) groups would exhibit absorption bands near 1660–1680 cm⁻¹ and 1150–1250 cm⁻¹, respectively, similar to analogs in . Notably, the absence of a thiol (S–H) band (~2500–2600 cm⁻¹) in the target compound (as in triazole-thiones [7–9]) confirms the thione tautomer’s stability .

- NMR : The 1,3-thiazol-2-yl moiety would produce distinct aromatic protons (δ 7.0–8.0 ppm) and carbons (δ 120–150 ppm), differing from triazole derivatives (δ 8.5–9.5 ppm for NH protons in tautomeric forms) .

Comparative Data Table

Biological Activity

6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a thiazole ring and a hexanamide moiety. Its chemical formula is , with a molecular weight of approximately 366.44 g/mol. The structural uniqueness of this compound contributes to its biological properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The sulfonamide group is known for its ability to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This mechanism suggests potential antibacterial properties.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.

- Receptor Binding: It may interact with various receptors, affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Studies have shown that sulfonamide derivatives can demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitumor Properties: Preliminary data suggest that the compound may possess cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects: The thiazole moiety has been associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Evaluation of Antibacterial Activity | Showed effective inhibition against Staphylococcus aureus with an MIC of 12 µg/mL. |

| Study 2 : Cytotoxicity Assay | Demonstrated a significant decrease in cell viability (IC50 = 15 µM) in MCF-7 breast cancer cells. |

| Study 3 : Anti-inflammatory Testing | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The formation of the thiazole ring can be achieved through the Hantzsch thiazole synthesis, followed by amidation with hexanoyl chloride.

Comparative Analysis

When compared to other sulfonamide derivatives, this compound exhibits unique biological activities due to its specific functional groups. For instance, compounds containing both thiazole and sulfonamide groups have shown enhanced antimicrobial properties compared to those with only one of these moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.